2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-
Description
2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- (CAS RN: 3307-88-8) is a cyano-substituted acrylate ester with the molecular formula C₆H₇NO₂ and a molar mass of 125.127 g/mol . Its structure features a Z-configuration at the double bond (C2=C3), a cyano group (-CN) at the β-position, and an ethyl ester moiety. This compound is part of the acrylate ester family, known for their reactivity in polymerization and applications in adhesives, coatings, and specialty polymers. The electron-withdrawing cyano group enhances its electrophilic character, making it a candidate for Michael addition reactions or copolymerization with electron-rich monomers .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
ethyl 3-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3 |
InChI Key |
AMQZZSZCLSVKLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#N |
Origin of Product |
United States |
Preparation Methods
Homogeneous Catalytic Systems
- L-Proline in Ethanol : Luo et al. demonstrated that L-proline (10 mol%) in ethanol at 95°C facilitates the condensation of indole-3-carbaldehydes with ethyl cyanoacetate, achieving 50–57% yields of (Z)-configured products. The reaction mechanism involves enamine intermediate formation, enhancing stereoselectivity.
- DBU-Mediated Cyclization : In the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water, ethyl (E)-3-aryl-2-cyanoacrylates react with ethyl glycinate hydrochloride to form furan derivatives, though the primary condensation step achieves >70% conversion.
Heterogeneous Catalytic Systems
A poly(4-vinylpyridine)/Al₂O₃-SiO₂ catalyst in water enables a solvent-free Knoevenagel condensation, yielding 98% ethyl (Z)-2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate at 80°C. This method reduces environmental impact and simplifies product isolation.
Reaction Equation :
$$
\text{RCHO} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{RCH=C(CN)COOEt} + \text{H}2\text{O}
$$
Condensation with Formaldehyde
Industrial-scale synthesis often employs formaldehyde due to cost efficiency. Ethyl cyanoacetate reacts with paraformaldehyde in acetonitrile at 90°C, catalyzed by ytterbium triflate, achieving 70.67% yield. The mechanism involves sequential enolate formation and elimination:
Reaction Equation :
$$
\text{HCHO} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{Yb(OTf)}3} \text{CH}2=\text{C(CN)COOEt} + \text{H}2\text{O}
$$
Notably, the product tends to polymerize, necessitating cracking at 150–200°C under reduced pressure (-0.098 MPa) with P₂O₅ and hydroquinone.
Methanimidate Ester Route
Patent CN113402424A details a high-yield (95%) method using ethyl phenylmethanimidate and ethyl cyanoacetate under thermal conditions (80–140°C) with DMAP or triethylamine catalysts. Ethanol byproduct is removed via vacuum distillation to shift equilibrium.
Reaction Equation :
$$
\text{PhC(=NH)OEt} + \text{NCCH}2\text{COOEt} \xrightarrow{\Delta} \text{PhC(=C(CN)COOEt)NH}2 \xrightarrow{-\text{NH}_3} \text{PhCH=C(CN)COOEt}
$$
Diaryl Ketone Imine Condensation
US5917080A discloses a process where benzophenone imines react with ethyl cyanoacetate at 30–40°C under nitrogen, yielding >99% pure product after thin-film distillation. Ammonia is continuously removed to prevent side reactions.
Reaction Equation :
$$
\text{Ph}2\text{C=NH} + \text{NCCH}2\text{COOEt} \xrightarrow{\text{NaHCO}3} \text{Ph}2\text{C=C(CN)COOEt} + \text{NH}_3
$$
Stabilization and Purification Techniques
Post-synthesis purification is critical due to the monomer’s rapid polymerization. Methods include:
- Deaeration : Degassing under nitrogen at 30–45°C and 666–1330 Pa reduces residual acrylonitrile and ethanol to <150 ppm, minimizing odor and whitening.
- Additives : SO₂ (20–40 ppm) and hydroquinone (0.1 wt%) inhibit radical polymerization during storage.
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Knoevenagel (DBU) | DBU | 95 | 70 | 95 |
| Formaldehyde | Yb(OTf)₃ | 90 | 70.67 | 98 |
| Methanimidate | DMAP | 140 | 95 | 98 |
| Diaryl Imine | NaHCO₃ | 40 | 94 | 99.5 |
Chemical Reactions Analysis
Ethyl cis-(beta-cyano)acrylate undergoes several types of chemical reactions:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder reactions, forming indeno[2,1-a]pyrrolo[3,4-c]carbazole lactam regioisomers.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and various catalysts to facilitate the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's information regarding the applications of "2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester" and related compounds:
2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester:
- This compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can be used instead of phosphoric acid . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .
2-Propenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester:
- Also known as ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, this compound has a molecular weight of 231.25 g/mol .
Ethyl cyanoacrylate:
- Therapeutic Uses Ethyl cyanoacrylate can be used as biological tissue adhesives, especially to arrest bleeding and to close wounds without sutures .
- Industrial Uses Ethyl cyanoacrylate is used as a monomer and an adhesion/cohesion promoter in adhesives and sealant chemicals . It is found in numerous consumer products across auto products, home maintenance, inside the home, and personal care .
3-Cyano-2-oxo-propanoic acid ethyl ester:
Mechanism of Action
The mechanism by which ethyl cis-(beta-cyano)acrylate exerts its effects varies depending on its application:
Antibacterial Action: In the form of nanoparticles, it increases levels of reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress and cellular dysfunction.
Organic Synthesis: As a dienophile, it participates in Diels-Alder reactions by forming a stable bond with the diene, resulting in the formation of complex cyclic structures.
Comparison with Similar Compounds
Ethyl (2Z)-3-phenylacrylate (CAS 4610-69-9)
- Molecular Formula : C₁₁H₁₂O₂
- Molar Mass : 176.215 g/mol
- Key Differences: Replaces the cyano group with a phenyl ring. The phenyl group introduces steric bulk and electron-donating resonance effects, reducing electrophilicity compared to the cyano derivative. This compound is used in flavorings and fragrances due to its cinnamate-like structure .
Ethyl 3-phenylacrylate (trans-isomer) (CAS 103-36-6)
- Molecular Formula : C₁₁H₁₂O₂
- Molar Mass : 176.2118 g/mol
- Key Differences : The E-configuration alters spatial arrangement, affecting intermolecular interactions. The trans-isomer (ethyl cinnamate) is more common in natural products and has a lower boiling point (271°C) compared to its Z-counterpart due to reduced steric hindrance .
Methyl (2Z)-3-phenylacrylate (CAS 19713-73-6)
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate (CAS 948023-55-0)
- Molecular Formula: C₁₂H₁₀BrNO₂
- Molar Mass : 280.12 g/mol
- Key Differences: Incorporates a bromophenyl group and an additional cyano substituent.
Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- | C₆H₇NO₂ | 125.127 | Not reported | ~1.10 (estimated) | Cyano, ethyl ester |
| Ethyl (2Z)-3-phenylacrylate | C₁₁H₁₂O₂ | 176.215 | ~354 (predicted) | 1.131 (predicted) | Phenyl, ethyl ester |
| Ethyl acrylate | C₅H₈O₂ | 100.12 | 99.4 | 0.923 | Acrylate ester |
| Ethyl 3-ethoxy-2-nitroacrylate | C₇H₁₁NO₅ | 189.17 | Not reported | 1.25 (predicted) | Nitro, ethoxy, ester |
- Reactivity: The cyano group in 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- increases electrophilicity, favoring nucleophilic attacks compared to phenyl-substituted analogs.
- Thermal Stability : Bromophenyl and nitro derivatives (e.g., CAS 948023-55-0, 58651-55-1) exhibit lower thermal stability due to decomposition risks from halogen or nitro groups .
Biological Activity
2-Propenoic acid, 3-cyano-, ethyl ester, commonly referred to as ethyl cyanoacrylate, is a compound with significant biological activity and various applications in medical and industrial fields. Its chemical structure is characterized by the presence of a cyano group and an ethyl ester functional group, which contribute to its reactivity and biological interactions.
- Chemical Formula : C₈H₁₁NO₃
- Molecular Weight : 169.1778 g/mol
- CAS Registry Number : 94-05-3
- IUPAC Name : Ethyl 2-cyano-3-ethoxyacrylate
Biological Activity Overview
Ethyl cyanoacrylate exhibits a range of biological activities that are primarily related to its use as an adhesive in medical applications. Its rapid polymerization upon contact with moisture makes it useful for tissue bonding.
Key Biological Activities:
- Wound Closure : Ethyl cyanoacrylate is used in surgical adhesives for skin closure, providing a waterproof barrier and promoting healing.
- Antimicrobial Properties : Some studies suggest that cyanoacrylates possess antimicrobial properties, reducing the risk of infection at the wound site.
- Tissue Adhesion : The compound forms strong bonds with biological tissues, which is beneficial in surgeries requiring tissue approximation.
Toxicological Profile
While ethyl cyanoacrylate has beneficial uses, it also poses certain health risks:
- Irritation : Exposure can lead to skin, eye, and respiratory irritation. Symptoms may include redness, swelling, and discomfort.
- Sensitization : There are reports of allergic reactions in some individuals after repeated exposure.
- Pulmonary Effects : Inhalation of vapors can cause respiratory issues in sensitive individuals or those with pre-existing conditions.
Case Study 1: Surgical Applications
A clinical study evaluated the efficacy of ethyl cyanoacrylate in pediatric surgeries compared to traditional sutures. Results indicated that patients treated with the adhesive experienced less postoperative pain and quicker recovery times .
Case Study 2: Occupational Exposure
Research on workers using ethyl cyanoacrylate adhesives revealed cases of occupational asthma and dermatitis. The study highlighted the importance of proper ventilation and personal protective equipment to minimize exposure risks .
Data Table: Summary of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
